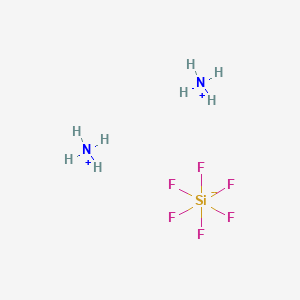
Hexafluorosilicato de amonio
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Ammonium hexafluorosilicate (AHFS) primarily targets the dental tissues, specifically the enamel and dentin . It has been actively studied as a potential anticaries substance .
Mode of Action
The action of AHFS is due to its hydrolysis in saliva to generate soluble forms of silicon dioxide . These soluble forms of silicon dioxide catalyze the precipitation of calcium phosphate . This leads to prolonged occlusion of dentin tubules .
Biochemical Pathways
The biochemical pathways affected by AHFS primarily involve the remineralization of dental tissues. The soluble forms of silicon dioxide produced by the hydrolysis of AHFS in saliva catalyze the precipitation of calcium phosphate . This process aids in the remineralization of dental tissues and the occlusion of dentin tubules .
Pharmacokinetics
It is known that ahfs is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The primary result of AHFS action is the reduction of dental caries and the treatment of dentinal hypersensitivity . It achieves this by promoting the precipitation of calcium phosphate, leading to the remineralization of dental tissues and the occlusion of dentin tubules . This action results in a decrease in the number and depth of caries lesions .
Action Environment
The action, efficacy, and stability of AHFS can be influenced by various environmental factors. For instance, the hydrolysis of AHFS in saliva is a crucial step in its mode of action . Therefore, factors that affect saliva production and composition could potentially influence the action of AHFS. Additionally, the pH of the oral environment may also play a role in the solubility and stability of AHFS
Aplicaciones Científicas De Investigación
Ammonium hexafluorosilicate has a wide range of applications in scientific research and industry:
- Etching Glass: It is used in the etching of glass surfaces.
- Metal Casting and Electroplating: The compound is employed in metal casting and electroplating processes.
- Wood Preservation: It serves as a wood preservative agent.
- Textile Industry: It is used as a mothproofing agent in textiles.
- Dental Applications: Ammonium hexafluorosilicate is used in dental treatments to arrest caries without causing discoloration .
Análisis Bioquímico
Biochemical Properties
Ammonium hexafluorosilicate has been studied as a promising anti-caries and hypo-sensitive agent .
Cellular Effects
Ammonium hexafluorosilicate has been shown to have significant effects on cell cultures . It has been found to cause a significant loss of human gingival fibroblasts .
Dosage Effects in Animal Models
The effects of ammonium hexafluorosilicate vary with different dosages in animal models .
Metabolic Pathways
Ammonium hexafluorosilicate is involved in certain metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium hexafluorosilicate can be synthesized through the reaction of hexafluorosilicic acid with ammonium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:
H2SiF6+2NH4OH→(NH4)2SiF6+2H2O
The reaction involves the neutralization of hexafluorosilicic acid by ammonium hydroxide, resulting in the formation of ammonium hexafluorosilicate and water .
Industrial Production Methods: In industrial settings, ammonium hexafluorosilicate is produced by reacting silicon dioxide with ammonium bifluoride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product:
SiO2+6NH4HF2→(NH4)2SiF6+4NH3+2H2O
This method is commonly used in the production of titanium dioxide, where ammonium hexafluorosilicate acts as an intermediate .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium hexafluorosilicate undergoes various chemical reactions, including hydrolysis and decomposition. One notable reaction is its hydrolysis in the presence of water, which results in the formation of silicon dioxide and ammonium fluoride:
(NH4)2SiF6+4NH4OH→SiO2+6NH4F+2H2O
This reaction is commonly used in mineral processing and the production of silicon dioxide .
Common Reagents and Conditions:
Hydrolysis: Ammonium hydroxide is commonly used as a reagent for the hydrolysis of ammonium hexafluorosilicate.
Decomposition: The compound decomposes upon heating, releasing ammonia and hydrogen fluoride.
Major Products:
- Silicon dioxide (SiO₂)
- Ammonium fluoride (NH₄F)
Comparación Con Compuestos Similares
Ammonium hexafluorosilicate can be compared with other similar compounds, such as:
- Sodium hexafluorosilicate (Na₂SiF₆)
- Potassium hexafluorosilicate (K₂SiF₆)
- Magnesium hexafluorosilicate (MgSiF₆)
- Calcium hexafluorosilicate (CaSiF₆)
Uniqueness: Ammonium hexafluorosilicate is unique due to its specific applications in dental treatments and its ability to hydrolyze into silicon dioxide and fluoride ions, which are beneficial in various industrial processes .
Propiedades
IUPAC Name |
diazanium;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHIMUMYFVCXSL-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].F[Si-2](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Si.2H4N, F6H8N2Si | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17084-08-1 (Parent) | |
| Record name | Ammonium silicofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047076 | |
| Record name | Ammonium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.153 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium fluorosilicate appears as a white crystalline solid. Noncombustible. Corrodes aluminum. Used as a disinfectant, in etching glass, metal casting, and electroplating., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Colorless crystals, soluble in water; [MSDSonline] | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicate(2-), hexafluoro-, ammonium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium fluosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN ALCOHOL; INSOL IN ACETONE, 18.16 G/100 CC WATER @ 17 °C, 55.5 G/100 CC WATER @ 100 °C, 21.170 lb/100 lb water at 70 °F, For more Solubility (Complete) data for AMMONIUM SILICOFLUORIDE (6 total), please visit the HSDB record page. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.011 g/cu cm | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
INHIBITION OF ONE OR MORE ENZYMES CONTROLLING CELLULAR GLYCOLYSIS (& PERHAPS RESP) MAY RESULT IN A CRITICAL LESION. ... BINDING OR PRECIPITATION OF CALCIUM AS CALCIUM FLUORIDE ... SUGGESTED AS MECHANISM UNDERLYING MANY DIVERSE SIGNS & SYMPTOMS IN FLUORIDE POISONING, PARTICULARLY IF DEATH IS DELAYED. ... AT LEAST IN SOME SPECIES FLUORIDE INTERFERES WITH BOTH CONTRACTILE POWER OF HEART AND THE MECHANISM OF BEAT IN A WAY THAT CANNOT BE ASCRIBED TO HYPOCALCEMIA. /FLUORIDE/ | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE POWDER, White cubic or trigonal crystals. | |
CAS No. |
16919-19-0 | |
| Record name | AMMONIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium silicofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, ammonium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM HEXAFLUOROSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X545W620G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
TWO MODIFICATIONS @ ROOM TEMP: STABLE, CUBIC PHASE; METASTABLE, TRIGONAL PHASE | |
| Record name | AMMONIUM SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/472 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does Ammonium hexafluorosilicate interact with its target in dental applications and what are the downstream effects?
A: Ammonium hexafluorosilicate (AHFS) interacts with hydroxyapatite (HAP) in tooth enamel, leading to the formation of fluorapatite (FAP) and calcium fluoride (CaF2) [, ]. This process increases the crystallinity of the enamel, making it more resistant to acid dissolution, the primary cause of dental caries [, ]. The precipitate formed by AHFS also occludes dentinal tubules, reducing dentin hypersensitivity [].
Q2: What is the molecular formula and weight of Ammonium hexafluorosilicate? Is there any spectroscopic data available?
A: The molecular formula of AHFS is (NH4)2SiF6. It has a molecular weight of 178.14 g/mol []. Infrared spectroscopy has been used to identify AHFS formation during plasma etching of silicon nitride [].
Q3: How does the solubility of Ammonium hexafluorosilicate in water change with the nature of the cation?
A: The solubility of AHFS in water varies depending on the ammonium cation. Studies on pyridinium hexafluorosilicates showed an inverse correlation between solubility and the number of strong and medium hydrogen bonds in the salt structure [, ].
Q4: Has Ammonium hexafluorosilicate been used to modify zeolites, and if so, what are the observed effects?
A: Yes, AHFS has been employed to modify zeolites like HMCM-22 and H-Y [, , , ]. This treatment can lead to dealumination, reducing the amount of both Brønsted and Lewis acid sites []. This modification can impact the catalytic performance of the zeolite, influencing selectivity and stability in reactions such as dimethyl ether synthesis and n-pentane cracking [, ].
Q5: Are there any computational models available to predict the properties of Ammonium hexafluorosilicate and its derivatives?
A: Researchers have successfully constructed 2D quantitative structure-property relationship (QSPR) models to interpret and virtually screen the water solubility of AHBAC. These models specifically account for the influence of hydrogen bonds on solubility [].
Q6: What is known about the stability of Ammonium hexafluorosilicate under various conditions?
A: AHFS can undergo sublimation at elevated temperatures, leading to the removal of structural silica from minerals [, ]. The thermal stability of AHBAC, particularly those with pyridinium cations, correlates positively with the number of strong and medium hydrogen bonds present in their crystal structures [].
Q7: What are the potential applications of Ammonium hexafluorosilicate in material science?
A: Beyond its dental applications, AHFS has been explored for its potential in material science. For example, it has been used to improve the hydrothermal stability of Cu-SSZ-13 catalysts used in selective catalytic reduction (SCR) systems for diesel engine exhaust [].
Q8: What are the environmental considerations regarding the use and disposal of Ammonium hexafluorosilicate?
A8: While the provided research doesn't offer detailed insights into the environmental impact of AHFS, it's crucial to acknowledge the potential environmental concerns associated with fluoride compounds in general. Responsible waste management practices are essential to prevent potential contamination of water resources.
Q9: Are there alternative methods for preparing highly siliceous zeolites without using Ammonium hexafluorosilicate?
A9: While AHFS is a commonly used dealumination agent for zeolites, alternative methods exist, including:
- Hydrothermal treatment: This method uses high-temperature steam to remove aluminum from the zeolite framework [].
- Acid treatment: Strong acids, like hydrochloric acid, can be used to extract aluminum from zeolites [].
- Chelating agents: Organic molecules like ethylenediaminetetraacetic acid (EDTA) can selectively complex and remove aluminum [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B102675.png)








![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B102691.png)
